1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
Description
The compound 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a heterocyclic molecule featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido), a thiophen-2-yl substituent at position 7, and a (4-fluorophenyl)thio-ethanone moiety. This structure combines sulfur- and nitrogen-containing heterocycles with fluorinated aromatic systems, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S3/c18-13-3-5-14(6-4-13)24-12-17(20)19-8-7-16(15-2-1-10-23-15)25(21,22)11-9-19/h1-6,10,16H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHQIXLJWQIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule that belongs to the class of thiazepanes, characterized by its unique structural features including a dioxido group and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The structure incorporates:
- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.
- Dioxido Group : Enhances reactivity and potential biological interactions.
- Thiophene Moieties : Known for their diverse pharmacological profiles.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating biochemical pathways related to cell proliferation and apoptosis.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines.
Cytotoxicity
Research indicates that derivatives of thiophene and thiazepane exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that similar compounds have IC50 values indicating potent anti-cancer activity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| SB-20018 | MCF-7 | 14.86 ± 5.15 | |
| Compound 19 | MDA-MB-231 | 0.09 | |
| Compound 6k | Various | 3.56 (XO inhibitor) |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study by Santos et al. evaluated the cytotoxic effects of thiophene derivatives against MCF-7 breast cancer cells, revealing significant cytotoxicity compared to doxorubicin .
- Enzyme Inhibition : Another investigation into thiazolidine derivatives indicated strong xanthine oxidase (XO) inhibitory activity, with some compounds showing IC50 values significantly lower than allopurinol, a standard treatment for gout .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models are employed to predict the biological efficacy of compounds based on their structural characteristics. The presence of certain functional groups, such as the dioxido and thiophenyl groups, is critical in enhancing the biological activity of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
<sup>†</sup> Molecular formula inferred from structural analogs: Likely C19H19FNO3S3.
Key Structural and Functional Insights:
Sulfone Group vs. Non-Oxidized Thiazepanes: The sulfone (1,1-dioxido) group in the target compound and CAS 2034534-92-2 increases polarity and metabolic stability compared to non-oxidized thiazepane derivatives (e.g., CAS 1788681-15-1) . This modification may enhance aqueous solubility but reduce blood-brain barrier penetration.
Substituent Effects: The (4-fluorophenyl)thio group in the target compound introduces a fluorinated aromatic system, which is associated with improved pharmacokinetic profiles (e.g., prolonged half-life) compared to non-fluorinated analogs like CAS 2034534-92-2 . Chlorophenyl substituents (e.g., CAS 1788681-15-1) may enhance lipophilicity and receptor binding affinity but could increase toxicity risks .
Ring System Variations: Benzothiazepine derivatives (e.g., ) exhibit fused aromatic systems, which confer rigidity and distinct dihedral angles (e.g., 53.6° between benzene rings) that influence binding to biological targets. In contrast, the target compound’s non-fused thiazepane ring offers conformational flexibility.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
The synthesis of structurally related fluorinated ethanones often involves Friedel-Crafts acylation, nucleophilic substitution, or alkylation reactions. For example, thiophene-containing analogs can be synthesized via coupling reactions using thiophene derivatives and acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) . Optimization may include:
- Temperature control : Reactions involving thiazepane rings require low temperatures (0–5°C) to prevent ring-opening side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thioether bond formation to stabilize intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.06–8.01 ppm, thiophene protons at δ 6.8–7.3 ppm). Splitting patterns confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₇FNO₃S₂: calc. 362.06) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm ketone (C=O) and sulfone (S=O) groups .
Q. How should stability and storage conditions be managed for this compound?
- Degradation pathways : Sulfone and thioether groups may hydrolyze under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) over 4 weeks are recommended .
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or guide synthetic design?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene ring’s electron-rich nature directs electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What methodologies assess biological activity, particularly enzyme inhibition or receptor binding?
Q. How can contradictory spectral or biological data be resolved?
Q. What challenges arise in scaling up synthesis from milligram to gram scale?
- Exothermic reactions : Thiazepane ring sulfonation may require slow reagent addition and jacketed reactors to manage heat .
- Byproduct formation : At scale, thioether oxidation byproducts (e.g., sulfoxides) necessitate iterative HPLC optimization .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
